molecular formula C10H9NO3 B2794129 2-Methyl-3-(3-nitrophenyl)prop-2-enal CAS No. 222958-31-8; 37524-17-7

2-Methyl-3-(3-nitrophenyl)prop-2-enal

Cat. No.: B2794129
CAS No.: 222958-31-8; 37524-17-7
M. Wt: 191.186
InChI Key: PDCBGZBUKZHURR-VMPITWQZSA-N
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Description

2-Methyl-3-(3-nitrophenyl)prop-2-enal (CAS 37524-17-7) is an α,β-unsaturated aldehyde derivative characterized by a nitro group at the meta position of the phenyl ring and a methyl substituent on the propenal backbone. Its molecular formula is C₁₀H₉NO₃, with a molecular weight of 191.18 g/mol . Limited biological activity data are available for this compound, though its structural analogs have shown diverse applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-2-methyl-3-(3-nitrophenyl)prop-2-enal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-8(7-12)5-9-3-2-4-10(6-9)11(13)14/h2-7H,1H3/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDCBGZBUKZHURR-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC(=CC=C1)[N+](=O)[O-])C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC(=CC=C1)[N+](=O)[O-])/C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Positional Isomers: Nitro Group Substitution

This positional change alters electronic properties:

  • Physical properties : While melting/boiling points are unavailable, para-substituted nitro compounds generally exhibit higher polarity compared to meta isomers, influencing solubility and crystallization behavior .

Substituent Variations: Trifluoromethyl vs. Nitro

2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enal (CAS 1563417-75-3) replaces the nitro group with a trifluoromethyl (-CF₃) substituent. Key differences include:

  • Electrophilicity: The -CF₃ group is a weaker electron-withdrawing group compared to -NO₂, reducing the α,β-unsaturated aldehyde’s electrophilic character.
  • Molecular weight : The trifluoromethyl derivative has a higher molecular weight (214.18 g/mol ) due to fluorine atoms .

Parent Compound: Absence of Nitro Group

2-Methyl-3-phenylprop-2-enal (CAS 101-39-3) lacks the nitro group, serving as the structural parent:

  • Molecular weight : 146.19 g/mol , significantly lower than the nitro derivative.
  • Reactivity : Without the electron-withdrawing nitro group, the α,β-unsaturated aldehyde is less electrophilic, reducing its propensity for nucleophilic attack.
  • Applications : Used in fragrances (e.g., cinnamaldehyde analogs) due to its aromatic aldehyde properties .

Methylthio-Substituted Analog

(2E)-2-(Methylthiomethyl)-3-phenylprop-2-enal (CAS 100857-79-2) introduces a methylthio (-SCH₃) group:

  • Electronic effects: The -SCH₃ group is electron-donating, contrasting with -NO₂.
  • Biological relevance : Thioether-containing compounds often exhibit antioxidant or enzyme-inhibitory activities, though specific data for this compound are unavailable .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Properties/Applications
2-Methyl-3-(3-nitrophenyl)prop-2-enal 37524-17-7 C₁₀H₉NO₃ 191.18 3-NO₂ Potential synthetic intermediate
2-Methyl-3-(4-nitrophenyl)prop-2-enal Not available C₁₀H₉NO₃ ~191.18 4-NO₂ Higher polarity (theoretical)
2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enal 1563417-75-3 C₁₁H₉F₃O 214.18 3-CF₃ Agrochemical/pharma applications
2-Methyl-3-phenylprop-2-enal 101-39-3 C₁₀H₁₀O 146.19 None Fragrance industry
(2E)-2-(Methylthiomethyl)-3-phenylprop-2-enal 100857-79-2 C₁₂H₁₄OS 206.29 SCH₃ Antioxidant potential (speculative)

Research Findings and Implications

  • Synthetic Utility : The nitro group in this compound enhances electrophilicity, making it a candidate for Diels-Alder reactions or nucleophilic additions . In contrast, the trifluoromethyl derivative’s stability may favor use in catalytic asymmetric synthesis .
  • Crystallography : Hydrogen bonding patterns (as per Etter’s graph-set analysis) likely differ between nitro and trifluoromethyl analogs due to variations in hydrogen bond acceptor strength .
  • Biological Screening: While 3-substituted quinoxaline-2-ones (structurally distinct) show anti-inflammatory activity, the nitro-substituted propenal’s biological profile remains unexplored.

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